molecular formula C20H22O4 B14207072 Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol CAS No. 835651-54-2

Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol

Cat. No.: B14207072
CAS No.: 835651-54-2
M. Wt: 326.4 g/mol
InChI Key: RSILADMHUSMPTC-UHFFFAOYSA-N
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Description

Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol is a complex organic compound with a unique structure that combines benzoic acid and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl boronic acid with a halide under palladium catalysis . The reaction conditions are generally mild and can be performed in aqueous media, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxyphenyl group but lacks the extended carbon chain.

    Benzoic acid: A simpler structure without the methoxyphenyl group.

    Phenylacetic acid: Similar in having a phenyl group but differs in the position and type of functional groups.

Uniqueness: Benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol is unique due to its combination of a benzoic acid moiety with a methoxyphenyl group and an extended carbon chain, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

835651-54-2

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

benzoic acid;5-(4-methoxyphenyl)-3-methylidenepent-4-en-2-ol

InChI

InChI=1S/C13H16O2.C7H6O2/c1-10(11(2)14)4-5-12-6-8-13(15-3)9-7-12;8-7(9)6-4-2-1-3-5-6/h4-9,11,14H,1H2,2-3H3;1-5H,(H,8,9)

InChI Key

RSILADMHUSMPTC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)C=CC1=CC=C(C=C1)OC)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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